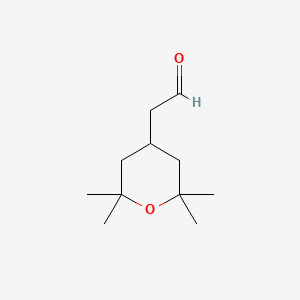![molecular formula C7H10N2O B13463174 5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile: is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure. This unique arrangement imparts distinct chemical properties, making it a valuable building block in organic synthesis and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the annulation of a cyclopentane ring with a nitrogen-containing moiety. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted spirocyclic compounds.
Applications De Recherche Scientifique
5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Used in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Uniqueness
5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its carboxylic acid or ester counterparts.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
5-oxa-2-azaspiro[3.4]octane-7-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c8-2-6-1-7(10-3-6)4-9-5-7/h6,9H,1,3-5H2 |
Clé InChI |
KJUQFBHSHLSGGY-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC12CNC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)


![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)



![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
